molecular formula C14H11ClO2 B14472638 Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- CAS No. 71292-81-4

Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl-

Cat. No.: B14472638
CAS No.: 71292-81-4
M. Wt: 246.69 g/mol
InChI Key: CPDVTRQLPNOMQP-UHFFFAOYSA-N
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Description

Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- is an organic compound with a complex structure that includes both phenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like acetone and catalysts such as NaOH to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cAMP-dependent protein kinase, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both phenyl and chlorophenyl groups, as well as the hydroxy group

Properties

CAS No.

71292-81-4

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxy-1-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H

InChI Key

CPDVTRQLPNOMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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